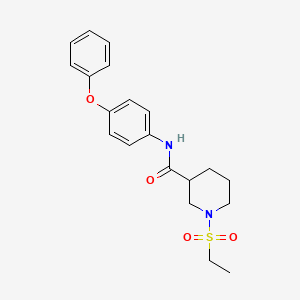![molecular formula C15H17NO4S2 B5323376 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory cytokines and chemokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compound has low solubility in water and may require the use of organic solvents for experiments. In addition, this compound has not been extensively studied in vivo and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. In addition, studies are needed to determine the optimal dosage and administration of this compound for clinical use. Further studies are also needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of more water-soluble analogs of this compound may increase its potential for clinical use.
In conclusion, this compound is a sulfonamide compound that has shown potential therapeutic effects in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further research is needed to fully understand its potential therapeutic effects and to determine its optimal dosage and administration for clinical use.
Métodos De Síntesis
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized through a simple reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-11-8-9-15(13(10-11)20-2)22(17,18)16-12-6-4-5-7-14(12)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXLSGXBHXQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)


![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)
![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)